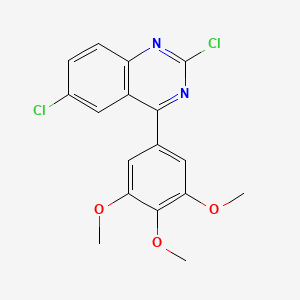
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency of the reaction .
化学反応の分析
Types of Reactions
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with various electrophiles, such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This results in the formation of a carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it an ideal protecting group for amines in various synthetic applications . Compared to other carbamates, such as benzyl carbamate, it offers greater stability and selectivity in reactions .
特性
IUPAC Name |
tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAZHKSDTYCANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide](/img/structure/B2615119.png)
![N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2615121.png)


![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)

![N-(1,3-benzothiazol-2-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2615131.png)

![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)



![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)
![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)
